9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline
Description
Properties
IUPAC Name |
9-bromo-6-methylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3/c1-19-13-7-6-9(16)8-10(13)14-15(19)18-12-5-3-2-4-11(12)17-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRFTRQRFPZGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2,3-Dioxoindole Derivatives with Diamines
A widely used method involves the reaction of 1-methyl-2,3-dioxo-2,3-dihydroindole with ortho-phenylenediamine in acidic conditions. This cyclocondensation forms the 6-methyl-6H-indolo[2,3-b]quinoxaline scaffold, which is subsequently brominated.
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Reactants : 1-Methyl-2,3-dioxoindole (1.0 equiv), ortho-phenylenediamine (1.1 equiv).
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Solvent : Anhydrous ethanol (100 mL per 5 mmol substrate).
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Conditions : Reflux at 80°C for 4–6 hours under inert atmosphere.
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Workup : Concentrate the mixture, precipitate with ice water, and recrystallize from ethanol.
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Yield : 65–75% for the non-brominated intermediate.
Alternative Precursors: Nitroaniline Derivatives
Patent CN101318939A discloses a three-step synthesis starting from 4-nitro-o-phenylenediamine:
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Cyclization : Treatment with glyoxal in aqueous ethanol yields 6-nitroquinoxaline.
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Reduction : Catalytic hydrogenation (Pd/C, H₂, 2 MPa) reduces the nitro group to an amine.
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Bromination : Dibromohydantoin (DBH) introduces bromine at the 5-position (analogous to the 9-position in indoloquinoxalines).
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Glyoxal, H₂O/EtOH, 80°C | 85% |
| Reduction | Pd/C, H₂, 2 MPa, 80°C | 75% |
| Bromination | DBH, CH₂Cl₂, 25°C, 5 hours | 98% |
Bromination Strategies for 9-Position Functionalization
Electrophilic Bromination Using Dibromohydantoin (DBH)
DBH is preferred over molecular bromine (Br₂) due to its controlled reactivity and reduced toxicity. For 6-methyl-6H-indolo[2,3-b]quinoxaline:
Comparative Bromination Methods
| Method | Brominating Agent | Temperature | Yield | Selectivity |
|---|---|---|---|---|
| DBH | Dibromohydantoin | 0–30°C | 90% | High (9-Br) |
| NBS | N-Bromosuccinimide | 25°C | 70% | Moderate |
| Br₂/FeCl₃ | Molecular bromine | 40°C | 65% | Low |
DBH outperforms other agents in yield and regioselectivity due to its slower Br⁺ release.
Optimization of Reaction Parameters
Solvent Effects on Bromination
Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but reduce selectivity due to solvent coordination. Non-polar solvents like CH₂Cl₂ improve regioselectivity but require longer times.
Chemical Reactions Analysis
9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 9th position can be substituted with other functional groups using nucleophilic substitution reactions. . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound exhibits significant cytotoxicity against various cancer cell lines. Its primary mechanism of action involves intercalation into DNA, disrupting replication and transcription processes. This has been demonstrated in several studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 4.2 |
| HeLa (Cervical Cancer) | 6.8 |
These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .
Mechanism of Action
The intercalation of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline into the DNA helix allows it to fit between base pairs, leading to disruption of the replication machinery and inducing cytotoxic effects on cancer cells. This mechanism has been observed in laboratory settings with notable stability over time .
Antiviral Properties
Recent studies have highlighted the compound's antiviral capabilities, particularly against herpes simplex virus and cytomegalovirus. For instance, derivatives of indoloquinoxaline have shown effective inhibition of viral replication in tissue culture at varying concentrations .
Biological Research Applications
In Vitro Studies
The compound has been subjected to extensive in vitro testing against a panel of approximately 60 human tumor cell lines derived from various solid tumors, including non-small cell lung cancer and melanoma. The results indicate a promising profile for further development as a therapeutic agent .
Materials Science
This compound is also explored for its use in optoelectronic devices due to its unique electronic properties. Its role as a sensitizer in dye-sensitized solar cells has garnered interest within the industry .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of specific precursors under controlled conditions to ensure high yield and purity. The presence of bromine and methyl groups enhances its reactivity and biological activity .
Case Studies
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Cytotoxicity Assessment
A study evaluated various derivatives of indoloquinoxaline for their anticancer activity using a sulforhodamine B assay on human tumor cell lines. The results confirmed that certain derivatives exhibited significant cytotoxic effects comparable to established chemotherapeutic agents . -
Antiviral Mechanism Investigation
Research focused on the antiviral effects of related compounds demonstrated their ability to inhibit viral replication effectively, suggesting potential applications in antiviral drug development .
Mechanism of Action
The primary mechanism of action of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This compound intercalates into the DNA helix, disrupting the processes vital for DNA replication and transcription . The thermal stability of the DNA-compound complex is a crucial parameter for its anticancer and antiviral activities . Additionally, it has been shown to modulate multidrug resistance by acting on ATP-binding cassette transporters .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent type, position, and side chains (Table 1).
Physicochemical Properties
- HOMO/LUMO Levels :
- Solubility: Alkyl chains (e.g., heptyl in 11j) improve solubility in non-polar solvents, while polar groups (e.g., methoxy in 11f) enhance aqueous compatibility .
Conflicting Observations
Biological Activity
9-Bromo-6-methyl-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, known for its significant biological activities, particularly in anticancer research. The unique structural features of this compound, including its bromine and methyl substituents, contribute to its reactivity and potential therapeutic applications.
The primary biological activity of this compound involves its interaction with DNA , primarily through intercalation . This mechanism disrupts normal DNA replication processes, leading to cell cycle arrest and apoptosis in cancer cells. The compound's ability to intercalate into DNA suggests that it can effectively inhibit the proliferation of rapidly dividing cells, making it a candidate for anticancer therapies.
Pharmacological Properties
The pharmacokinetic profile of this compound indicates high solubility (>27 M in acetonitrile), which may enhance its bioavailability. This characteristic is crucial for its efficacy as a therapeutic agent. The compound has demonstrated stability in various chemical environments, which is beneficial for its application in medicinal chemistry.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound and related compounds. For instance, derivatives of indoloquinoxaline have shown significant cytotoxic effects against various cancer cell lines, including human leukemia and solid tumors. Table 1 summarizes some key findings from studies assessing the anticancer activity of this compound.
| Compound | Cell Line Tested | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|---|
| This compound | Molt 4/C8 T-lymphocytes | TBD | Melphalan | 3.2 |
| This compound | CEM T-lymphocytes | TBD | Melphalan | 2.5 |
| Compound 5h (related derivative) | Molt 4/C8 T-lymphocytes | 23 | Melphalan | 3.2 |
| Compound 7i (related derivative) | L1210 leukemia cells | 7.2 | Melphalan | 2.1 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined based on current literature.
Case Studies
In laboratory settings, studies have shown that compounds similar to this compound exhibit promising cytostatic activity against a range of human tumor cell lines. For example, a study involving various indoloquinoxaline derivatives demonstrated their effectiveness against approximately 60 human tumor cell lines derived from solid tumors and leukemias. The sulforhodamine B (SRB) assay was employed to evaluate cell viability after exposure to these compounds over a continuous period .
Q & A
What are the standard synthetic routes for 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline?
Basic
The compound is typically synthesized via intramolecular cyclization or transition-metal-catalyzed cross-coupling. A common method involves refluxing 1-arylmethyl-2,3-dioxy-2,3-dihydroindole with orthophenylene diamine in glacial acetic acid and anhydrous ethanol for 4 hours, followed by recrystallization . Alternative approaches include transition-metal-catalyzed С–Н functionalization, such as palladium-mediated coupling, to introduce bromine at the 9-position .
How is NMR spectroscopy utilized in characterizing structural and electronic properties of this compound?
Basic
¹H and ¹³C NMR are critical for verifying substitution patterns and electronic environments. For example, aromatic protons in the indoloquinoxaline core resonate at δ 7.5–8.0 ppm, while methyl groups (e.g., 6-methyl) appear as singlets near δ 2.5 ppm. Advanced 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in derivatives, such as distinguishing NH₂ groups (δ 5.32 ppm) and dimethylaminoethyl side chains (δ 2.92 ppm) .
How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?
Advanced
Discrepancies in yields (e.g., 60–94%) may arise from variations in solvent purity, catalyst loading, or reaction time. Systematic optimization using Design of Experiments (DoE) is recommended. For instance, a factorial design assessing temperature (80–120°C), solvent ratio (acetic acid:ethanol), and catalyst type (Pd vs. Cu) can identify critical parameters . Cross-referencing with computational reaction path searches (e.g., quantum chemical calculations) further clarifies energy barriers .
What computational methods enhance the design of efficient synthesis pathways?
Advanced
Quantum mechanical calculations (DFT) predict transition states and regioselectivity for bromination or methylation. For example, Fukui indices identify reactive sites for electrophilic substitution at the 9-position. Combined with machine learning, these methods prioritize reaction conditions (e.g., solvent polarity, catalyst) to minimize byproducts .
How can factorial design optimize reaction conditions for scaled synthesis?
Advanced
A three-factor, two-level factorial design evaluates temperature, catalyst concentration, and reaction time. Response surface methodology (RSM) maximizes yield while minimizing side products like dehalogenated species. For example, increasing Pd(OAc)₂ loading from 2 mol% to 5 mol% improves yield by 18% under reflux conditions .
What strategies enable functionalization of the indoloquinoxaline core for tailored properties?
Advanced
Directed C–H activation allows site-selective modifications. For brominated derivatives, Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 9-position. Reductive amination or alkylation (e.g., with 2-dimethylaminoethyl chloride) adds hydrophilic side chains, enhancing solubility for biological assays .
What are common impurities in 9-bromo-6-methyl-indoloquinoxaline, and how are they detected?
Basic
Major impurities include dehalogenated byproducts (e.g., 6-methyl-indoloquinoxaline) and uncyclized intermediates. HPLC-MS with a C18 column (acetonitrile/water gradient) resolves these, while HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 338.01) .
What mechanistic insights explain intramolecular cyclization during synthesis?
Advanced
The cyclization proceeds via acid-catalyzed Schiff base formation between the diamine and carbonyl groups, followed by dehydration. Kinetic studies (e.g., in situ IR monitoring) reveal rate-limiting steps, such as proton transfer during ring closure. Solvent effects (e.g., ethanol vs. DMF) modulate activation entropy .
Why is glacial acetic acid critical in the synthesis of this compound?
Basic
Acetic acid protonates the diamine, facilitating nucleophilic attack on the carbonyl group during cyclization. Its moderate polarity also solubilizes intermediates, preventing premature precipitation. Optimized concentrations (0.5–1.0 mL per 100 mL ethanol) balance reactivity and solubility .
How are derivatives of this compound designed for biological activity studies?
Advanced
Structure-activity relationship (SAR) studies focus on substituent effects. For example, replacing bromine with amino groups (via Buchwald-Hartwig amination) enhances DNA intercalation. Hydrochloride salts (e.g., 9-amino derivatives) improve bioavailability, with IC₅₀ values measured via MTT assays in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
